molecular formula C7H5Cl2FO3S B1457574 6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride CAS No. 1706458-71-0

6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride

Cat. No. B1457574
CAS RN: 1706458-71-0
M. Wt: 259.08 g/mol
InChI Key: NGYKBMVAUAFUPI-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride is a chemical compound with the CAS Number: 1706458-71-0 . It has a molecular weight of 259.08 and is typically in liquid form . The IUPAC name for this compound is 6-chloro-2-fluoro-3-methoxybenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride is 1S/C7H5Cl2FO3S/c1-13-5-3-2-4 (8)7 (6 (5)10)14 (9,11)12/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, fluorine, methoxy, and sulfonyl chloride groups on the benzene ring.


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 259.08 .

Scientific Research Applications

Synthesis and Chemical Reactions

6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride is a compound used in various chemical synthesis processes. The compound is structurally similar to related benzenesulfonyl chlorides, which are known for their roles in synthesizing key intermediates for pesticides, such as herbicidal j7uthiacet-methyL Xiao-hua Du et al. (2005) explored a novel synthesis route for a structurally similar compound, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, highlighting its role in the synthesis of pesticide intermediates (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005). Sergey Zhersh et al. (2010) described the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides, showcasing the compound's versatility in chemical synthesis (Sergey Zhersh, O. Lukin, V. Matvienko, & A. Tolmachev, 2010). Furthermore, Xiaojun Tang and W. R. Dolbier (2015) highlighted the use of fluoroalkylsulfonyl chlorides in atom transfer radical addition reactions with electron-deficient alkenes, a process crucial in organic synthesis (Xiaojun Tang & W. R. Dolbier, 2015).

Environmental Chemistry and Advanced Oxidation Processes

The compound and its related derivatives have implications in environmental chemistry and wastewater treatment. For instance, Ruixia Yuan et al. (2011) investigated the effects of chloride ion on the degradation of azo dye in advanced oxidation processes, highlighting the formation of chlorinated aromatic compounds (Ruixia Yuan, Sadiqua N. Ramjaun, Zhao-hui Wang, & Jianshe Liu, 2011). This study suggests potential applications of related sulfonyl chlorides in understanding and optimizing dye degradation mechanisms in water treatment.

properties

IUPAC Name

6-chloro-2-fluoro-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO3S/c1-13-5-3-2-4(8)7(6(5)10)14(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYKBMVAUAFUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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